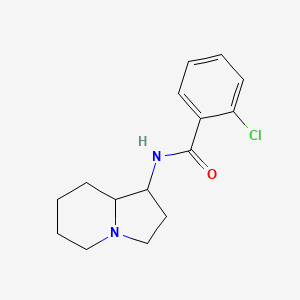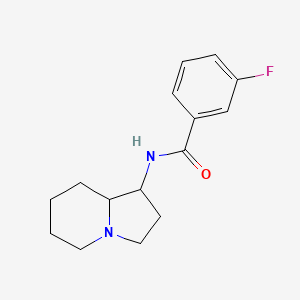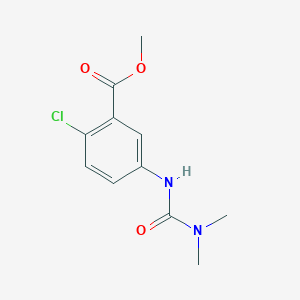
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide, also known as OI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OI-1 belongs to the class of indolizidine alkaloids and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide involves its interaction with various targets in the body. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the development of inflammation. By inhibiting COX-2, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide can reduce inflammation in the body. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to inhibit the activity of HDACs, which are enzymes that regulate gene expression. By inhibiting HDACs, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide can alter the expression of certain genes, leading to the inhibition of cancer cell growth. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the replication of HCV by targeting the viral helicase protein.
Biochemical and Physiological Effects:
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of COX-2. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by altering gene expression. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the replication of HCV, making it a potential candidate for the treatment of HCV infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide in lab experiments is its relatively efficient synthesis method. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one of the limitations of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for further studies.
Orientations Futures
There are several potential future directions for the study of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide. One area of research could focus on the development of more efficient synthesis methods for N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide, which could increase the yield and availability of the compound. Another area of research could focus on the development of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide derivatives with improved therapeutic properties. Additionally, further studies could investigate the potential of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with 4-bromo-1-butene in the presence of cesium carbonate and palladium acetate. The resulting product is then subjected to a series of reactions, including hydrogenation, cyclization, and deprotection, to obtain N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide. The overall yield of this process is around 25%, making it a relatively efficient method for synthesizing N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide.
Applications De Recherche Scientifique
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in the development of inflammation and cancer. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to inhibit the replication of the hepatitis C virus (HCV), making it a potential candidate for the treatment of HCV infection.
Propriétés
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-5-4-6-13(11-12)16(19)17-14-8-10-18-9-3-2-7-15(14)18/h4-6,11,14-15H,2-3,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFQGLMWLFZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

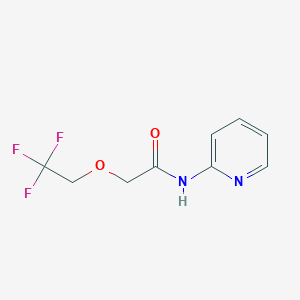
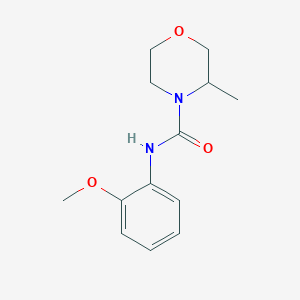
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)
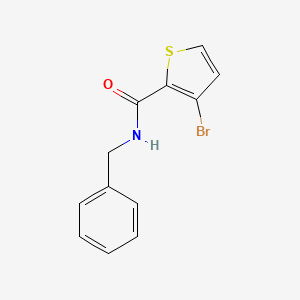
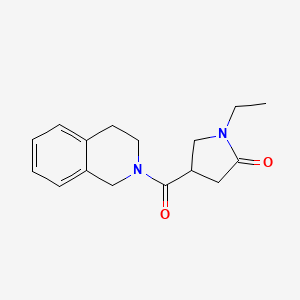

![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)

![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)
